7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic core with substitutions at the 4-, 5-, and 7-positions. Key structural features include:
- 5-Position: A phenyl group, contributing aromatic stacking interactions.
- N4-Position: A 2-methoxyethylamine substituent, enhancing solubility via the ether oxygen.
Its molecular formula is C22H21FN4O2 (MW: 392.43 g/mol) . The 2-methoxyethyl group distinguishes it from close analogs, balancing hydrophobicity and polarity for optimal pharmacokinetics.
Properties
Molecular Formula |
C21H19FN4O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19FN4O/c1-27-12-11-23-20-19-18(15-5-3-2-4-6-15)13-26(21(19)25-14-24-20)17-9-7-16(22)8-10-17/h2-10,13-14H,11-12H2,1H3,(H,23,24,25) |
InChI Key |
XXFGAHKJVDKZPD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Methoxyethyl Group: The methoxyethyl group is added via an alkylation reaction, where an alkylating agent reacts with the intermediate compound.
Addition of the Phenyl Group: The phenyl group is incorporated through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, alkylating agents, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the N4-Position
Key Insights :
Variations at the 7-Position
Biological Activity
7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C29H26FN5
- Molecular Weight : 463.5 g/mol
- IUPAC Name : 4-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly in the context of cancer and infectious diseases.
The compound is known to inhibit specific protein kinases involved in cell proliferation and survival, making it a candidate for anticancer therapy. Additionally, it has shown potential as an antimicrobial agent against Mycobacterium tuberculosis.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:
- Substituents : The presence of a fluorophenyl group enhances potency against certain cancer cell lines.
- Alkyl Chains : The introduction of hydrophilic groups at specific positions can diminish activity, highlighting the importance of hydrophobic interactions in binding affinity.
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their antitubercular activity. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 0.488 µM against Mycobacterium tuberculosis, demonstrating the potential efficacy of compounds in this class against resistant strains .
- Cancer Therapeutics : Research has indicated that derivatives similar to 7-(4-fluorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit promising cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that regulate cell cycle progression and apoptosis .
Data Table: Biological Activity Summary
| Activity Type | Target Pathway | Effect | MIC/IC50 Values |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | Inhibition of growth | MIC 0.488 µM |
| Anticancer | Protein Kinases | Induction of apoptosis | IC50 < 1 µM |
| Antimicrobial | Various bacterial strains | Broad-spectrum activity | MIC varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
